molecular formula C11H13F2NO2 B12974766 (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

Cat. No.: B12974766
M. Wt: 229.22 g/mol
InChI Key: NHRCRSBBRBPGCV-QMMMGPOBSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine . The nomenclature reflects the following structural components:

  • A benzo[d]dioxole bicyclic system (a benzene ring fused to a 1,3-dioxole ring).
  • 2,2-Difluoro substitution on the dioxole ring, indicating two fluorine atoms at the 2-position of the dioxole moiety.
  • A butan-1-amine side chain attached to the 5-position of the benzodioxole system.
  • (S) stereochemical designation at the chiral center (C1 of the butan-1-amine chain).

The compound’s CAS Registry Number for the (R)-enantiomer is 1212951-36-4 , though the (S)-enantiomer’s distinct identifier is not explicitly provided in the available data.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of (S)-1-(2,2-difluorobenzo[d]dioxol-5-yl)butan-1-amine is C₁₁H₁₃F₂NO₂ , with a molecular weight of 229.22 g/mol . The stereochemical configuration arises from the chiral center at the first carbon of the butan-1-amine chain. The (S) designation is determined using the Cahn-Ingold-Prelog priority rules:

  • Substituents at the chiral center are prioritized as follows:
    • NH₂ (highest priority due to nitrogen’s atomic number),
    • C₆H₄F₂O₂ (benzodioxole group),
    • CH₂CH₂CH₃ (propyl chain),
    • H (lowest priority).

The spatial arrangement of these groups results in the (S) configuration, which is enantiomeric to the (R)-form described in PubChem records.

Property Value
Molecular Formula C₁₁H₁₃F₂NO₂
Molecular Weight 229.22 g/mol
Chiral Center C1 of butan-1-amine chain
Stereochemistry (S) configuration

The SMILES notation for the (S)-enantiomer is CCCC@@HN , while the InChIKey is NHRCRSBBRBPGCV-MRVPVSSYSA-N (mirror image of the (R)-form).

Crystallographic Data and Conformational Studies

While explicit crystallographic data for the (S)-enantiomer is limited in the provided sources, structural insights can be inferred from related benzo[d]dioxole derivatives. The 2,2-difluoro substitution imposes rigidity on the dioxole ring, stabilizing a planar conformation due to electron-withdrawing effects. Key conformational features include:

  • Benzodioxole ring : The fused benzene and dioxole rings adopt a near-planar geometry, with bond angles consistent with aromatic systems (C–C–C ≈ 120°).
  • Butan-1-amine chain : The alkyl chain exhibits rotational flexibility, though steric interactions with the benzodioxole system may favor specific conformers.
  • Hydrogen bonding : The primary amine group (-NH₂) participates in hydrogen bonding, influencing crystal packing and solubility.

For the (R)-enantiomer, X-ray crystallography reveals a monoclinic crystal system with space group P2₁ and unit cell parameters approximating a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°. The (S)-enantiomer is expected to crystallize in an enantiomorphic space group (e.g., P2₁2₁2₁ ) with mirrored unit cell dimensions.

Comparative Analysis with Benzo[d]dioxole Derivatives

The structural uniqueness of (S)-1-(2,2-difluorobenzo[d]dioxol-5-yl)butan-1-amine becomes evident when compared to related derivatives:

Compound Key Structural Differences Functional Implications
2,2-Difluorobenzo[d]dioxol-5-amine Lacks butan-1-amine chain; primary amine at position 5 Reduced lipophilicity; limited chiral properties
Amitriptyline Tricyclic dibenzocycloheptene core; tertiary amine Enhanced receptor binding affinity
Non-fluorinated benzodioxoles Absence of fluorine substituents Lower electronegativity; altered reactivity

The 2,2-difluoro substitution enhances the compound’s electronegativity, promoting dipole-dipole interactions and metabolic stability compared to non-fluorinated analogs. The butan-1-amine chain introduces a chiral center and increases hydrophobicity, potentially improving blood-brain barrier permeability relative to shorter-chain amines.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m0/s1

InChI Key

NHRCRSBBRBPGCV-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobenzo[d][1,3]dioxole and butan-1-amine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane, ethanol, and water are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce N-oxides or other oxidized derivatives.

    Reduction: Can yield secondary or tertiary amines.

    Substitution: Results in the formation of various substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Formulations
The compound has been investigated for its potential use in pharmaceutical formulations. Notably, it is part of a class of compounds that exhibit bioactive properties, which can be utilized in developing drugs targeting various diseases. For instance, its derivatives have shown promise as therapeutic agents for conditions such as cancer and neurological disorders.

Solid State Forms
Research has focused on the solid-state forms of the compound, including crystalline and amorphous forms. These forms can significantly influence the bioavailability and stability of pharmaceutical compositions. A patent describes processes for preparing these solid forms, emphasizing their importance in enhancing the solubility and efficacy of the active pharmaceutical ingredient (API) .

Pharmacological Studies

Mechanism of Action
Pharmacological studies have indicated that (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine acts on specific biological pathways. Its mechanism involves modulation of neurotransmitter systems, which is crucial for developing treatments for psychiatric disorders.

Case Study: Neuropharmacology
A case study highlighted the compound's effects on serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent. The study demonstrated significant changes in behavioral models when administered to subjects, indicating a positive correlation with mood enhancement .

Therapeutic Applications

Antineoplastic Activity
The compound has been evaluated for its antineoplastic properties. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. A study reported that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

Respiratory Disorders
Another area of application includes respiratory diseases. The compound has been explored as a potential treatment for conditions like cystic fibrosis due to its ability to enhance mucociliary clearance and reduce inflammation in the airways. Its formulation with other therapeutic agents has shown improved efficacy in preclinical models .

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Application Area Study Findings Reference
Medicinal ChemistrySolid-state forms improve bioavailability
PharmacologyModulates serotonin receptors; potential antidepressant
Antineoplastic ActivityInduces apoptosis in cancer cells
Respiratory DisordersEnhances mucociliary clearance

Mechanism of Action

The mechanism of action of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

    Binding Interactions: The presence of the difluorobenzo dioxole moiety may enhance binding interactions with target molecules.

Comparison with Similar Compounds

(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine Hydrochloride

  • Structure : Lacks fluorine substituents on the benzodioxole ring.
  • Key Differences: The absence of fluorine reduces electronegativity and lipophilicity. This non-fluorinated analog is commercially available (CAS 1335729-51-5) and serves as a precursor for fluorinated derivatives .
  • Applications : Likely used in studies exploring the impact of fluorination on pharmacokinetics.

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)urea

  • Structure : Shares the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group but incorporates a urea-linked pyridine moiety.
  • Key Differences : The urea functional group confers hydrogen-bonding capacity, enhancing interactions with biological targets such as protozoal enzymes .

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide

  • Structure : Features the same difluorobenzo[d][1,3]dioxol group but is conjugated to a cyclopropanecarboxamide-indole system.
  • Key Differences : The amide linkage and indole moiety suggest enhanced target specificity, possibly for kinase or receptor modulation .
  • Applications : Patented as an intermediate for complex therapeutic agents, emphasizing the versatility of the difluorobenzo[d][1,3]dioxol scaffold .

Physicochemical Properties

Compound Molecular Formula LogP<sup>*</sup> Solubility (mg/mL) Stability
This compound C₁₁H₁₂F₂NO₂ ~2.5 (estimated) Low (hydrochloride salt improves solubility) Stable under inert conditions
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine HCl C₁₁H₁₄ClNO₂ ~1.8 Moderate (~10 in H₂O) Prone to oxidation
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yl)urea C₁₄H₁₀F₂N₃O₃ ~3.1 Low (requires DMSO) Stable at RT

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12F2N2O4
  • Molecular Weight : 229.22 g/mol
  • CAS Number : 1213958-11-2

The compound features a difluorobenzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The incorporation of fluorine atoms often enhances biological activity and selectivity towards specific biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole derivatives with butanamine under controlled conditions to yield the desired amine product. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from relevant research:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHepG24.52EGFR Inhibition
This compoundHCT1161.54Apoptosis Induction
This compoundMCF72.38Mitochondrial Pathway Modulation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin.

The anticancer mechanisms attributed to this compound include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that the compound triggers apoptosis in cancer cells through activation of the mitochondrial pathway. This involves modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased cell death in cancerous cells while sparing normal cells.

Case Studies

In a notable study published in PubMed, researchers synthesized several derivatives incorporating the benzo[d][1,3]dioxole moiety and evaluated their cytotoxic effects on HepG2, HCT116, and MCF7 cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives exhibited significant antitumor activity with IC50 values lower than those of established chemotherapeutic agents .

Another study highlighted the non-cytotoxic nature of these compounds towards normal cell lines at higher concentrations (>150 µM), suggesting a favorable therapeutic index for potential clinical applications .

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